Mass Spectrometry: Baseline Separation via a +6 Da Mass Shift Eliminates Isobaric Interference
Fmoc-L-Val-OH-13C5,15N exhibits a nominal mass shift of +6 Da relative to unlabeled Fmoc-L-Val-OH (C20H21NO4, MW = 339.39 g·mol⁻¹) . This +6 Da difference (345.34 g·mol⁻¹ vs. 339.39 g·mol⁻¹) places the labeled internal standard well outside the natural isotopic envelope of the unlabeled analyte, ensuring complete chromatographic and mass spectrometric resolution even on low‑resolution instruments such as single quadrupole MS . In contrast, the 15N‑only analog (Fmoc-Val-OH-15N) provides only a +1 Da shift, which can co‑elute and overlap with the [M+1]⁺ isotope peak of unlabeled valine (~1.1% natural 13C abundance per carbon atom), introducing systematic error .
| Evidence Dimension | Mass shift from unlabeled parent (Da) |
|---|---|
| Target Compound Data | 345.34 (M+6) |
| Comparator Or Baseline | Fmoc-L-Val-OH (unlabeled) 339.39 (M+0); Fmoc-Val-OH-15N ~340.39 (M+1); Fmoc-Val-OH-1-13C ~340.39 (M+1) [REFS-1, REFS-4] |
| Quantified Difference | +6 Da vs. M+0; +5 Da vs. M+1 singly‑labeled comparators |
| Conditions | ESI‑MS or MALDI‑MS in positive ion mode; peptide synthesis workflow |
Why This Matters
A +6 Da mass shift guarantees baseline resolution from natural isotopic background, a prerequisite for accurate quantitation by isotope dilution mass spectrometry (IDMS).
